molecular formula C12H13N B3147475 6,7,8,9-Tetrahydropyrido[1,2-a]indole CAS No. 62420-83-1

6,7,8,9-Tetrahydropyrido[1,2-a]indole

Cat. No. B3147475
Key on ui cas rn: 62420-83-1
M. Wt: 171.24 g/mol
InChI Key: RIBUJTDHWAVEMD-UHFFFAOYSA-N
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Patent
US09034895B2

Procedure details

To a refluxing solution of 1-(4-bromobutyl)-2-tosyl-1H-indole (178 mg, 0.44 mmol) in 9.5 mL toluene was added dropwise over 5 min a mixture of tributyltin hydride (285 μL, 1.06 mmol) and 2,2′-azobisisobutyronitrile (14 mg, 0.088 mmol) in 22.5 mL toluene. The reaction mixture was refluxed 2 h, then concentrated in vacuo. To the crude product was added 125 μL H2O, 3 mL ethyl acetate, and 150 mg KF and stirred at room temperature overnight. Potassium carbonate was added and the mixture filtered and concentrated in vacuo. The process was repeated with another 125 μL H2O, 3 mL ethyl acetate, and 150 mg KF and stirred at room temperature 2 h. Potassium carbonate added and the mixture filtered and concentrated in vacuo. The crude product was purified via silica gel chromatography using a gradient from 0 to 10% ethyl acetate in hexanes to give a final yield of 58 mg (0.34 mmol). 1H NMR (500 MHz, CDCl3, δ): 1.89-2.05 (m, 2H), 2.10-2.24 (m, 2H), 3.06 (t, J=6.1 Hz, 2H), 4.11 (t, J=6.1 Hz, 2H), 6.29 (s, 1H), 7.18 (t, J=7.1 Hz, 1H), 7.23 (t, J=7.4 Hz, 1H), 7.35 (d, J=7.9 Hz, 1H), 7.63 (d, J=7.7 Hz, 1H). 13C NMR (500 MHz, CDCl3, δ): 21.76, 23.93, 24.75, 42.78, 97.98, 109.03, 120.06, 120.58, 128.71, 136.76, 137.63. MS m/z 172 [M+H]+.
Name
1-(4-bromobutyl)-2-tosyl-1H-indole
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
285 μL
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[C:7]1S(C1C=CC(C)=CC=1)(=O)=O.C([SnH](CCCC)CCCC)CCC.N(C(C)(C)C#N)=NC(C)(C)C#N>C1(C)C=CC=CC=1>[CH:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[CH:8]=[C:7]1[CH2:2][CH2:3][CH2:4][CH2:5][N:6]12

Inputs

Step One
Name
1-(4-bromobutyl)-2-tosyl-1H-indole
Quantity
178 mg
Type
reactant
Smiles
BrCCCCN1C(=CC2=CC=CC=C12)S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
9.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
285 μL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
14 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
22.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the crude product was added 125 μL H2O, 3 mL ethyl acetate, and 150 mg KF
ADDITION
Type
ADDITION
Details
Potassium carbonate was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred at room temperature 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Potassium carbonate added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give a final yield of 58 mg (0.34 mmol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1=C2C=C3N(C2=CC=C1)CCCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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